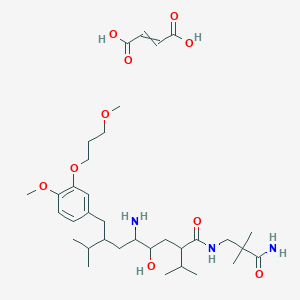
(2S,4S,5S,7R)-AliskirenFumarate(2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S,5S,7R)-AliskirenFumarate(2) is a pharmaceutical compound primarily used as a renin inhibitor. It is a derivative of aliskiren, which is used to treat hypertension by inhibiting the renin-angiotensin-aldosterone system (RAAS). This compound is known for its high specificity and potency in blocking renin, an enzyme involved in the regulation of blood pressure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5S,7R)-AliskirenFumarate(2) involves multiple steps, starting from the appropriate chiral precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Functional group modifications: Introduction of necessary functional groups such as hydroxyl, amino, and methoxy groups.
Fumarate salt formation: The final step involves the formation of the fumarate salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: For precise control over reaction conditions.
Purification steps: Including crystallization and chromatography to isolate the desired product.
Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards.
化学反应分析
Types of Reactions
(2S,4S,5S,7R)-AliskirenFumarate(2) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the functional groups involved, but typical reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Aliskiren, also known as (2S,4S,5S,7R)-Aliskiren, is a renin inhibitor used to treat arterial hypertension, and studies suggest it may improve outcomes in ischemic stroke cases . Research indicates that Aliskiren can protect the brain after an ischemic stroke, independent of its blood pressure-lowering activity .
Aliskiren Applications in Ischemic Stroke
Aliskiren's potential benefits in treating ischemic stroke have been explored in several studies .
- Neuroprotection Central application of Aliskiren significantly attenuated brain edema formation and stroke volume, blunted mortality, and improved neurological outcomes in a murine stroke model .
- Dosage Doses of 0.6 or 2.0 μg of Aliskiren, administered centrally, did not affect systemic blood pressure but significantly reduced infarct volume and brain edema formation . A higher dose of 6 μg did not significantly reduce infarct volume .
- Administration Method Intracerebroventricular injection of Aliskiren as a pretreatment was used in a mouse model of middle cerebral artery occlusion (MCAo) .
- Study Details Male C57BL/6 mice were subjected to 60 minutes of MCAo following Aliskiren or vehicle administration. Infarct volume, brain edema formation, mortality, antioxidant effects, and functional outcome were assessed for up to seven days post-MCAo .
- Infarct Volume Reduction Subcortical infarct volume was significantly decreased in both the 0.6 μg and 2 μg Aliskiren groups. Cortical infarct volume was significantly lower in the 2 μg Aliskiren group .
Aliskiren as an Antihypertensive Drug
Aliskiren is a clinically utilized antihypertensive drug . Studies have been conducted to understand its effects on blood pressure and related conditions .
- Blood Pressure Reduction Aliskiren reduces blood pressure and suppresses the renin-angiotensin-aldosterone system (RAAS) .
- Combination Therapy Combining Aliskiren with hydrochlorothiazide significantly lowers daytime blood pressure .
Aliskiren Pharmacokinetics and Pharmacodynamics
Studies have also examined the pharmacokinetics and pharmacodynamics of Aliskiren .
- Pharmacokinetic Parameters Studies have looked at peak plasma concentration (Cmax), time to reach Cmax (tmax), area under the plasma concentration-time curve (AUC), and apparent terminal elimination half-life (t2,z1) .
- Pharmacodynamic Variables Maximum prothrombin time (PT) and international normalized ratio (INR), along with the time to reach these maximums, have been evaluated .
Aliskiren Hemifumarate Proliposomes
作用机制
The mechanism of action of (2S,4S,5S,7R)-AliskirenFumarate(2) involves the inhibition of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. By blocking renin, the compound reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets include the active site of renin, and the pathways involved are those regulating blood pressure and fluid balance.
相似化合物的比较
Similar Compounds
Enalapril: An angiotensin-converting enzyme (ACE) inhibitor.
Losartan: An angiotensin II receptor blocker (ARB).
Valsartan: Another ARB with a similar mechanism of action.
Uniqueness
(2S,4S,5S,7R)-AliskirenFumarate(2) is unique in its direct inhibition of renin, whereas other compounds like enalapril and losartan act downstream in the RAAS pathway. This direct inhibition provides a more targeted approach to controlling blood pressure, potentially reducing side effects associated with other RAAS inhibitors.
属性
分子式 |
C34H57N3O10 |
|---|---|
分子量 |
667.8 g/mol |
IUPAC 名称 |
5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid |
InChI |
InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8) |
InChI 键 |
RSFGNDXWVZPKJA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















